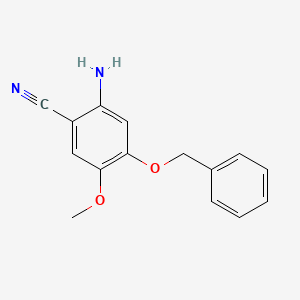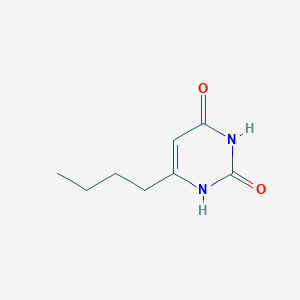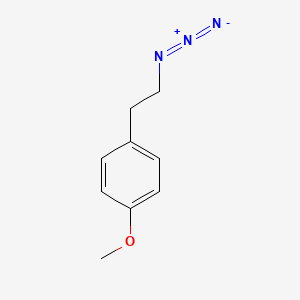
2-Amino-4-(benzyloxy)-5-methoxybenzonitrile
概要
説明
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, starting from simple precursors. For instance, 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile is synthesized using the Gewald synthesis technique, starting from 1-(3-fluoro-4-methoxyphenyl)ethanone and malononitrile . Similarly, 2-amino-3-benzyl-3,5-dicyano-6-methoxy-4-phenyl-3,4-dihydropyridines are synthesized from benzylmalononitriles and benzylidenemalononitrile . These methods involve the use of mild bases, catalysts like triethylbenzylammonium chloride in aqueous media, and other reagents to facilitate the formation of the desired heterocyclic structures .
Molecular Structure Analysis
The molecular structures of synthesized compounds are typically confirmed using various spectroscopic techniques such as IR, 1H NMR, 13C NMR, and mass spectrometry. X-ray crystallography is also used to determine the precise three-dimensional arrangement of atoms within a molecule . For example, the structure of 2-amino-4-(4-methoxyphenyl)-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile was confirmed by X-ray single crystal diffraction .
Chemical Reactions Analysis
The compounds synthesized in these studies are often intermediates for further chemical transformations. For instance, Schiff bases are obtained by treating intermediates with 1,3-disubstituted pyrazole-4-carboxaldehyde . The reactivity of the amino group in 4-aminobenzonitriles is also explored, with studies showing that the amino group can have a pyramidal character, influencing the molecule's reactivity and intermolecular interactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their molecular structure. The presence of substituents like methoxy groups can influence the molecule's polarity, solubility, and overall reactivity. The crystal packing and intermolecular hydrogen bonding patterns, as seen in the co-crystal of 2-amino-4-(3,4-dimethoxyphenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile, can affect the compound's melting point and stability .
科学的研究の応用
-
- Results : Among the synthesized compounds, some showed good activities towards Gram-negative E. coli and Gram-positive S. aureus at 200 μg/mL compared to amoxicillin . Some compounds also displayed better DPPH radical scavenging potency with IC 50 values of 3.6 and 3.65 μg/mL, respectively, compared to ascorbic acid (3.91 μg/mL) .
特性
IUPAC Name |
2-amino-5-methoxy-4-phenylmethoxybenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c1-18-14-7-12(9-16)13(17)8-15(14)19-10-11-5-3-2-4-6-11/h2-8H,10,17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAOSRWTZALOJOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C#N)N)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90470839 | |
| Record name | 2-AMINO-4-(BENZYLOXY)-5-METHOXYBENZONITRILE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90470839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-(benzyloxy)-5-methoxybenzonitrile | |
CAS RN |
385785-02-4 | |
| Record name | 2-AMINO-4-(BENZYLOXY)-5-METHOXYBENZONITRILE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90470839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Acetylbenzo[b]furan](/img/structure/B1279542.png)
![Ethyl 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate](/img/structure/B1279545.png)








![Benzaldehyde, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methoxy-](/img/structure/B1279572.png)

